molecular formula C10H9FN2O B1342974 [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 153863-34-4

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1342974
CAS No.: 153863-34-4
M. Wt: 192.19 g/mol
InChI Key: WTHFEHLEPRCFRF-UHFFFAOYSA-N
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Description

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Safety and Hazards

The safety data sheet for a similar compound, “1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFEHLEPRCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617858
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-34-4
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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